Succinyldisalicylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial and Antibacterial Properties

Studies have investigated the potential of succinyldisalicylic acid as an antimicrobial and antibacterial agent. Research published in the International Journal of Dermatology suggests that succinyldisalicylic acid, in combination with other ingredients, may be effective against Propionibacterium acnes, a bacterium associated with acne vulgaris []. However, further research is needed to determine the specific mechanisms of action and optimal formulations for this application.

Anti-inflammatory Properties

Another area of scientific exploration is the potential anti-inflammatory properties of succinyldisalicylic acid. A study published in the journal Mediators of Inflammation found that succinyldisalicylic acid exhibited anti-inflammatory activity in certain cell types []. These findings suggest that succinyldisalicylic acid may hold promise for developing new anti-inflammatory treatments, but further research is necessary to elucidate its efficacy and safety in vivo (in living organisms).

Other Areas of Research

Preliminary research also suggests that succinyldisalicylic acid may have other potential applications, including:

- Wound healing: Studies have shown that succinyldisalicylic acid may promote wound healing in certain situations [].

- Seborrheic dermatitis: Some research indicates that succinyldisalicylic acid may be beneficial in managing seborrheic dermatitis, a scalp condition characterized by redness, scaling, and itching [].

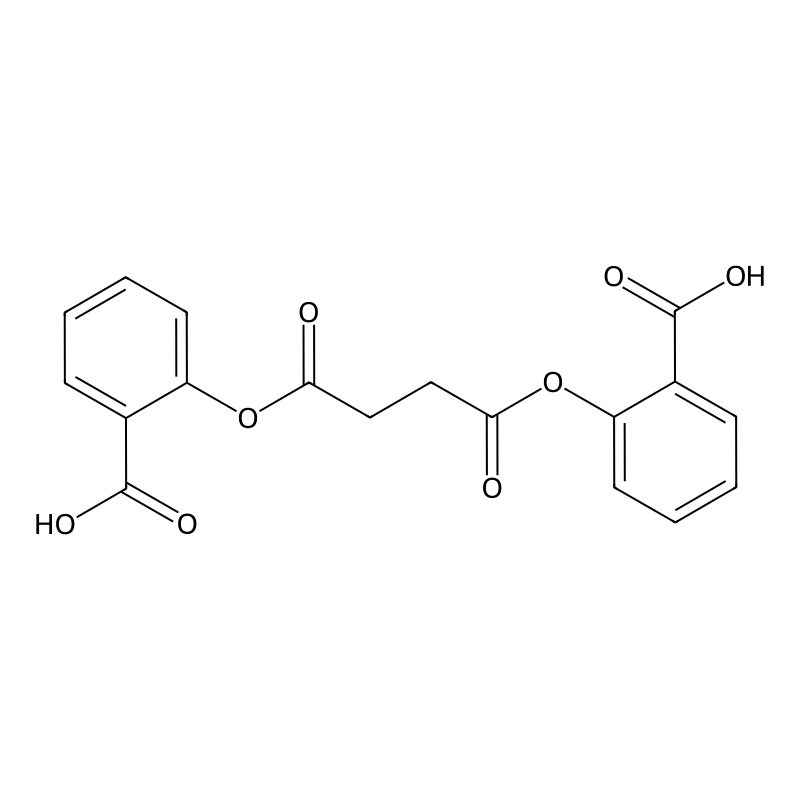

Succinyldisalicylic acid is a chemical compound formed by the esterification of succinic acid and salicylic acid. This compound features two salicylic acid moieties connected through a succinic acid linker, which imparts unique properties compared to its individual components. The molecular formula is C₁₄H₁₄O₅, and it exhibits a structure that combines the functionalities of both the dicarboxylic acid and the phenolic derivatives.

The chemical reactivity of succinyldisalicylic acid primarily involves its carboxylic acid groups, which can undergo various reactions:

- Esterification: It can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic groups can be removed, leading to the formation of simpler compounds.

- Oxidation: The phenolic hydroxyl groups can be oxidized, potentially forming quinones or other oxidized derivatives.

These reactions are influenced by factors such as pH and temperature, as indicated by studies on related dicarboxylic acids .

The synthesis of succinyldisalicylic acid can be achieved through several methods:

- Direct Esterification:

- Reacting succinic acid with salicylic acid in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.

- This method typically requires removal of water to drive the reaction forward.

- Microwave-Assisted Synthesis:

- Utilizing microwave irradiation to enhance reaction rates and yields.

- This method often results in shorter reaction times and higher purity of the product.

- Solvent-Free Conditions:

- Performing the reaction without solvents to reduce environmental impact and simplify purification steps.

These methods can be optimized based on desired yield and purity levels.

Succinyldisalicylic acid has potential applications in various fields:

- Pharmaceuticals: As a potential anti-inflammatory or analgesic agent due to its structural similarities with salicylic acid.

- Cosmetics: Its antioxidant properties may be beneficial in skin care formulations.

- Agriculture: Possible use as a plant growth regulator or in formulations aimed at pest control.

Further research is needed to establish specific applications and efficacy.

Interaction studies involving succinyldisalicylic acid focus on its behavior in biological systems and its interactions with various biomolecules:

- Protein Binding: Investigations into how succinyldisalicylic acid binds to proteins could illuminate its pharmacokinetics.

- Metabolic Pathways: Understanding how this compound is metabolized in vivo could provide insights into its therapeutic potential.

Limited data currently exists on these interactions, highlighting an area for future research.

Succinyldisalicylic acid shares structural and functional similarities with several related compounds:

| Compound | Structure Type | Key Features |

|---|---|---|

| Salicylic Acid | Monophenolic Acid | Anti-inflammatory, analgesic |

| Succinic Acid | Dicarboxylic Acid | Intermediate in Krebs cycle |

| Disalicylic Acid | Bisphenolic Compound | Potential anti-inflammatory effects |

| Acetylsalicylic Acid | Salicylate Derivative | Widely used analgesic (aspirin) |

Uniqueness of Succinyldisalicylic Acid

Succinyldisalicylic acid is unique due to its dual functionality derived from both salicylic and succinic acids. This combination may enhance its biological activity compared to single-component compounds, potentially leading to improved therapeutic effects while mitigating side effects commonly associated with other non-steroidal anti-inflammatory drugs.

Succinyldisalicylic acid (C₁₈H₁₄O₈) is a diester derivative formed by the condensation of two salicylic acid molecules with succinic acid. Its systematic IUPAC name is 2-[4-(2-carboxyphenoxy)-4-oxobutanoyl]oxybenzoic acid, reflecting the ester linkages between the succinyl backbone and salicylic acid moieties. Key identifiers include:

Table 1: Systematic Identification of Succinyldisalicylic Acid

| Property | Value |

|---|---|

| CAS Registry Number | 578-19-8 |

| Molecular Formula | C₁₈H₁₄O₈ |

| Molecular Weight | 358.3 g/mol |

| Synonyms | Diaspirin, Bis(o-carboxyphenyl) succinate, Succinylsalicylic acid |

The compound’s structure features two aromatic rings with carboxylic acid groups (-COOH) and ester functional groups (-O-CO-O-), which influence its reactivity and solubility.

Historical Context in Organic Chemistry

Succinyldisalicylic acid emerged in the mid-20th century as part of efforts to modify salicylic acid’s properties for industrial and pharmaceutical applications. Early synthetic routes involved direct esterification of salicylic acid with succinic anhydride, a method refined through Schotten-Baumann reactions to improve yield. Its development paralleled advancements in polymer science, where it served as a cross-linking agent in hemoglobin polymerization studies. Notably, patent filings in the 1980s–2010s highlighted its role in creating biodegradable polymers and drug delivery systems.

Relationship to Salicylic Acid Derivatives

Succinyldisalicylic acid belongs to a broader family of salicylic acid derivatives, which include aspirin (acetylsalicylic acid) and aminosalicylic acid. Key structural and functional differences are summarized below:

Table 2: Comparative Analysis of Salicylic Acid Derivatives

| Compound | Functional Groups | Key Applications |

|---|---|---|

| Salicylic Acid | -COOH, -OH (phenolic) | Antiseptic, keratolytic agent |

| Aspirin | -COOH, acetyl ester (-OAc) | Analgesic, anti-inflammatory |

| Succinyldisalicylic Acid | -COOH, succinyl diester | Polymer cross-linker, drug delivery |

Unlike aspirin’s acetyl group, succinyldisalicylic acid’s succinyl bridge enhances molecular rigidity, making it suitable for stabilizing polymeric matrices. Its dual carboxylic acid groups also enable coordination with metal ions, a property exploited in catalysis and material science.

Succinyldisalicylic acid occupies a distinct position within the family of salicylic acid derivatives, characterized by the presence of two salicylic acid moieties linked via a succinyl bridge. This structural arrangement imparts unique molecular properties and influences the compound’s behavior in both solid and solution phases. The following sections systematically dissect the molecular formula and weight, delve into crystallographic and conformational studies, and compare succinyldisalicylic acid with closely related analogues.

Molecular Formula and Weight Analysis

The molecular formula of succinyldisalicylic acid is C₁₈H₁₄O₈, as established by authoritative chemical databases and confirmed through analytical techniques [1]. This formula reflects the integration of two salicylic acid units (each C₇H₆O₃) with a central succinyl linker (C₄H₄O₄), resulting in a molecule that is both larger and more oxygen-rich than its parent compounds.

The molecular weight of succinyldisalicylic acid is calculated to be 358.3 grams per mole [1]. This value is derived from the sum of the atomic masses of its constituent elements, as shown in the table below:

| Element | Number of Atoms | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 18 | 12.01 | 216.18 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Oxygen (O) | 8 | 16.00 | 128.00 |

| Total | 358.292 |

The calculated molecular weight aligns precisely with the value reported in chemical databases, confirming the accuracy of the molecular formula and the stoichiometry of the compound [1]. The high oxygen content, relative to the number of carbon atoms, is a direct consequence of the carboxylic acid and ester functionalities present in the molecule.

In terms of empirical composition, succinyldisalicylic acid features a carbon-to-hydrogen-to-oxygen ratio that is characteristic of polycarboxylated aromatic compounds. The presence of eight oxygen atoms, distributed among carboxylic acid and ester groups, significantly influences the compound’s polarity, solubility, and potential for hydrogen bonding. These features are foundational in determining the compound’s crystallographic behavior and its interactions with solvents and other molecules.

The molecular structure of succinyldisalicylic acid can be visualized as follows: two ortho-carboxyphenyl (salicylic acid) units are joined at their carboxyl groups via a central succinyl (butanedioic acid) linker, forming a symmetrical molecule with extended conjugation and multiple sites for intermolecular interactions. This arrangement is depicted in both two-dimensional and three-dimensional structural representations, as catalogued in chemical structure databases [1].

Crystallographic and Conformational Studies

The crystallographic properties of succinyldisalicylic acid are central to understanding its solid-state behavior and its potential applications in materials science and molecular engineering. Although specific single-crystal X-ray diffraction data for succinyldisalicylic acid are limited in the public literature, the compound’s structural features can be inferred from its molecular geometry and by analogy with related salicylic acid derivatives.

Succinyldisalicylic acid is expected to crystallize as a colorless or white solid, consistent with the appearance of its parent compound, salicylic acid [2] [4] [5]. The molecular structure, featuring two aromatic rings connected by a flexible aliphatic succinyl bridge, allows for a range of conformational isomers in both the solid state and in solution. The flexibility of the succinyl linker enables the two salicylic acid moieties to adopt various spatial orientations, potentially leading to polymorphism and diverse packing motifs in the crystalline lattice.

Crystallographic studies of related compounds, such as salicylic acid and its cocrystals, provide valuable insights into the likely behavior of succinyldisalicylic acid. For instance, salicylic acid itself crystallizes in the monoclinic system, with extensive hydrogen bonding between carboxylic acid and hydroxyl groups stabilizing the lattice [6]. In the case of succinyldisalicylic acid, the presence of multiple carboxyl and ester groups increases the number of possible hydrogen bonding interactions, which can lead to the formation of robust, multidimensional hydrogen-bonded networks.

The conformational flexibility of succinyldisalicylic acid is further enhanced by the rotational freedom around the carbon–carbon single bonds of the succinyl bridge. This flexibility allows the molecule to adopt extended or folded conformations, depending on the packing requirements of the crystal and the nature of intermolecular forces present. Computational modeling and spectroscopic studies, such as Raman and infrared spectroscopy, can be employed to probe these conformational preferences, although detailed experimental data specific to succinyldisalicylic acid remain to be fully elucidated.

The following table summarizes the key crystallographic and conformational features of succinyldisalicylic acid, as inferred from structural analysis and comparison with related compounds:

| Property | Succinyldisalicylic Acid | Salicylic Acid | Notes |

|---|---|---|---|

| Crystal System | Presumed monoclinic or triclinic | Monoclinic | Based on structural analogy |

| Hydrogen Bonding | Extensive (carboxyl, ester, hydroxyl) | Extensive (carboxyl, hydroxyl) | Increased sites in succinyldisalicylic acid |

| Conformational Flexibility | High (due to succinyl bridge) | Low (rigid aromatic ring) | Greater in succinyldisalicylic acid |

| Color | Colorless/White | Colorless/White | Similar appearance |

| Potential for Polymorphism | High | Moderate | Due to flexible linker |

These features collectively suggest that succinyldisalicylic acid is capable of forming diverse crystalline forms, each stabilized by a unique arrangement of hydrogen bonds and van der Waals interactions. The ability to adopt multiple conformations and packing motifs is a hallmark of compounds with flexible linkers and multiple hydrogen bonding sites.

Comparative Analysis with Structural Analogues (e.g., Sulfonyl Salicylic Acid)

A meaningful understanding of succinyldisalicylic acid’s structural characteristics is best achieved through direct comparison with its structural analogues, particularly those that share the core salicylic acid motif but differ in the nature of the linking group. One such analogue is sulfonyl salicylic acid, in which the two salicylic acid units are connected via a sulfonyl (–SO₂–) bridge rather than a succinyl (–CO–CH₂–CH₂–CO–) linker.

The primary structural distinction between succinyldisalicylic acid and sulfonyl salicylic acid lies in the chemical nature and geometry of the bridging group. The succinyl linker is a four-carbon aliphatic chain with terminal carbonyl groups, imparting flexibility and allowing for rotational freedom. In contrast, the sulfonyl bridge is a rigid, planar group with significant electron-withdrawing character, which can influence both the electronic properties and the overall molecular conformation.

The following table presents a comparative analysis of key structural parameters for succinyldisalicylic acid and sulfonyl salicylic acid:

| Property | Succinyldisalicylic Acid | Sulfonyl Salicylic Acid |

|---|---|---|

| Molecular Formula | C₁₈H₁₄O₈ | Varies (typically C₁₄H₁₀O₆S) |

| Bridging Group | Succinyl (–CO–CH₂–CH₂–CO–) | Sulfonyl (–SO₂–) |

| Flexibility | High (aliphatic chain) | Low (rigid, planar) |

| Molecular Weight | 358.3 g/mol | Typically lower (depends on substitution) |

| Hydrogen Bonding | Multiple sites (carboxyl, ester, hydroxyl) | Fewer sites (depends on substitution) |

| Electronic Effects | Electron-withdrawing (carbonyls), less than sulfonyl | Strongly electron-withdrawing (sulfonyl) |

| Conformational Diversity | High | Low |

The increased flexibility of the succinyl bridge in succinyldisalicylic acid allows for a greater range of conformational isomers and potentially more complex crystal packing arrangements. This flexibility contrasts with the rigidity of the sulfonyl group, which tends to enforce planarity and restrict the relative orientation of the aromatic rings. As a result, succinyldisalicylic acid may exhibit a higher propensity for polymorphism and a more diverse array of solid-state structures.

From an electronic perspective, both the succinyl and sulfonyl groups are electron-withdrawing, but the sulfonyl group exerts a stronger inductive effect, which can significantly alter the electron density on the aromatic rings and affect the compound’s reactivity and intermolecular interactions. These differences are reflected in the physical properties and crystallographic behavior of the respective compounds.